molecular formula C13H10N2O B3837939 2-Cyano-2-naphthalen-2-ylacetamide

2-Cyano-2-naphthalen-2-ylacetamide

Cat. No.: B3837939
M. Wt: 210.23 g/mol
InChI Key: ZSSLODPDGXEUAJ-UHFFFAOYSA-N
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Description

2-Cyano-2-naphthalen-2-ylacetamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) and a naphthyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-naphthalen-2-ylacetamide can be achieved through several methods. One common approach involves the reaction of naphthylamine with cyanoacetic acid or its esters under specific conditions. The reaction typically proceeds as follows:

    Direct Reaction with Cyanoacetic Acid: Naphthylamine is reacted with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions to yield this compound.

    Reaction with Cyanoacetic Ester: Naphthylamine is reacted with an ester of cyanoacetic acid, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide (NaOEt) or potassium carbonate (K2CO3). The reaction is typically conducted in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-naphthalen-2-ylacetamide undergoes various chemical reactions, including:

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Common Reagents and Conditions

    Condensation Reactions: Typically involve the use of acidic or basic catalysts, such as p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH).

    Substitution Reactions: Often require the presence of a nucleophile and a suitable solvent, such as dimethylformamide (DMF) or acetonitrile.

    Reduction Reactions: Utilize reducing agents like LiAlH4 or catalytic hydrogenation under mild conditions.

Major Products Formed

    Heterocyclic Compounds: Formed through condensation reactions.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

    Amines: Produced by the reduction of the cyano group.

Scientific Research Applications

2-Cyano-2-naphthalen-2-ylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyano-2-naphthalen-2-ylacetamide involves its interaction with specific molecular targets and pathways. The cyano group and the naphthyl moiety play crucial roles in its reactivity and biological activity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

2-Cyano-2-naphthalen-2-ylacetamide can be compared with other cyanoacetamide derivatives, such as:

    2-Cyanoacetamide: Lacks the naphthyl group and has different reactivity and applications.

    2-Cyano-2-phenylacetamide: Contains a phenyl group instead of a naphthyl group, leading to variations in its chemical and biological properties.

    2-Cyano-2-thiophen-2-ylacetamide: Features a thiophene ring, which imparts distinct electronic and steric effects.

Properties

IUPAC Name

2-cyano-2-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-12(13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSLODPDGXEUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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